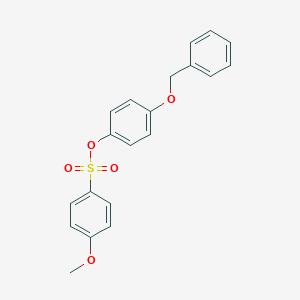
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones and carboxylic acids. This compound is characterized by the presence of a benzoyl group, a chloro-substituted aniline moiety, and a butanoic acid chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to 4-chloro-2-aminobenzene.
Acylation: The 4-chloro-2-aminobenzene is acylated with benzoyl chloride to form 2-benzoyl-4-chloroaniline.
Knoevenagel Condensation: The 2-benzoyl-4-chloroaniline is then subjected to a Knoevenagel condensation reaction with succinic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzoyl and chloroanilino moieties may interact with enzymes or receptors, leading to modulation of biological processes. The compound’s effects can be attributed to its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(2-Benzoyl-4-fluoroanilino)-4-oxobutanoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Benzoyl-4-bromoanilino)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
4-(2-Benzoyl-4-methoxyanilino)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
4-(2-benzoyl-4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLDTEVDXXXCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(butylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B403639.png)

![6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B403641.png)




![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]acetohydrazide](/img/structure/B403651.png)



![N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403659.png)
![2-methoxy-N'-(4-{2-[methoxy(phenyl)acetyl]carbohydrazonoyl}benzylidene)-2-phenylacetohydrazide](/img/structure/B403661.png)
